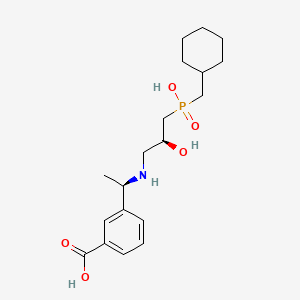

CGP 56999

Beschreibung

Eigenschaften

Molekularformel |

C19H30NO5P |

|---|---|

Molekulargewicht |

383.4 g/mol |

IUPAC-Name |

3-[(1R)-1-[[(2S)-3-[cyclohexylmethyl(hydroxy)phosphoryl]-2-hydroxypropyl]amino]ethyl]benzoic acid |

InChI |

InChI=1S/C19H30NO5P/c1-14(16-8-5-9-17(10-16)19(22)23)20-11-18(21)13-26(24,25)12-15-6-3-2-4-7-15/h5,8-10,14-15,18,20-21H,2-4,6-7,11-13H2,1H3,(H,22,23)(H,24,25)/t14-,18+/m1/s1 |

InChI-Schlüssel |

JCFULPDIJOVUHP-KDOFPFPSSA-N |

SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |

Isomerische SMILES |

C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CC2CCCCC2)O)O |

Kanonische SMILES |

CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CC2CCCCC2)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CGP 56999A; CGP56999A; CGP-56999A . |

Herkunft des Produkts |

United States |

Foundational & Exploratory

CGP 56999: A Technical Guide to a High-Affinity GABAB Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 56999 is a potent and selective antagonist of the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory neurotransmission in the central nervous system. Its high affinity and selectivity have established it as a critical pharmacological tool for elucidating the physiological and pathological roles of GABAB receptors. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to GABAB Receptors and the Role of Antagonists

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on two major classes of receptors: the ionotropic GABAA receptors and the metabotropic GABAB receptors. GABAB receptors are heterodimeric GPCRs composed of GABAB1 and GABAB2 subunits.[1] They are located on both presynaptic and postsynaptic membranes and play a crucial role in fine-tuning neuronal excitability and synaptic transmission.[2][3]

Presynaptic GABAB receptors act as autoreceptors, inhibiting the release of GABA, or as heteroreceptors, modulating the release of other neurotransmitters like glutamate.[4] Postsynaptic GABAB receptors mediate slow inhibitory postsynaptic potentials (IPSPs) primarily through the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[5]

Selective antagonists like this compound are invaluable for dissecting the specific functions of GABAB receptors in complex neural circuits. By blocking the action of endogenous GABA or exogenous agonists, these compounds allow researchers to investigate the consequences of GABAB receptor inhibition, from the cellular level to behavioral outcomes.

Pharmacological Profile of this compound

This compound is a phosphinic acid derivative characterized by its high potency and selectivity for the GABAB receptor. Its antagonistic properties have been demonstrated in a variety of in vitro and in vivo experimental paradigms.

Data Presentation: Comparative Antagonist Affinities

The following table summarizes the binding affinities (IC50 and Ki) of this compound and other commonly used GABAB receptor antagonists. This quantitative data allows for a direct comparison of their potencies.

| Compound | IC50 (nM) | pKi | Ki (nM) | Reference(s) |

| This compound | 2 | Not explicitly found | Not explicitly found | [6] |

| CGP 55845 | 5 | 8.35 | ~4.47 | [7] |

| CGP 52432 | 85 | Not specified | Not specified | |

| CGP 35348 | 34,000 | Not specified | Not specified | [8] |

| Saclofen | Micromolar range | Not specified | Not specified |

Note: The IC50 value for this compound is remarkably low, indicating its high potency. While a direct Ki value from a single source was not identified in the literature search, the pKi for the structurally similar and potent antagonist CGP 55845 suggests that this compound's Ki would also be in the low nanomolar range. The Ki is the inhibition constant, representing the concentration of an inhibitor required to produce half-maximum inhibition. pKi is the negative logarithm of the Ki.

GABAB Receptor Signaling Pathways

Activation of the GABAB receptor initiates a cascade of intracellular events mediated by heterotrimeric G-proteins of the Gi/o family.[9] The subsequent dissociation of the Gα and Gβγ subunits leads to the modulation of downstream effectors. This compound, as an antagonist, blocks these signaling events by preventing the initial receptor activation.

Visualization of the GABAB Receptor Signaling Cascade

The following diagram illustrates the key signaling pathways downstream of GABAB receptor activation, which are inhibited by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonistic properties of compounds like this compound at the GABAB receptor.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the GABAB receptor.

Materials:

-

Radioligand: [3H]-CGP 54626 (a high-affinity GABAB antagonist)

-

Test Compound: this compound

-

Non-specific binding control: Unlabeled GABA (1 mM) or a high concentration of an unlabeled antagonist.

-

Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue (e.g., cortex or hippocampus).

-

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation vials and scintillation fluid.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold assay buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspension in fresh assay buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Membrane preparation, assay buffer, and [3H]-CGP 54626.

-

Non-specific Binding: Membrane preparation, assay buffer, [3H]-CGP 54626, and a saturating concentration of unlabeled GABA.

-

Competitive Binding: Membrane preparation, assay buffer, [3H]-CGP 54626, and varying concentrations of this compound.

-

-

The final concentration of [3H]-CGP 54626 should be close to its Kd value.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of GABAB Receptor-Mediated IPSPs

This protocol outlines the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on GABAB receptor-mediated slow inhibitory postsynaptic potentials (IPSPs) in brain slices.

Materials:

-

Brain Slices: Acutely prepared brain slices (e.g., hippocampal or cortical) from rodents.

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal Solution: For whole-cell patch-clamp, containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH.

-

GABAB Agonist: Baclofen (B1667701).

-

Test Compound: this compound.

-

GABAA Receptor Antagonist: Picrotoxin or bicuculline (B1666979) to isolate GABAB receptor-mediated responses.

-

Patch-clamp amplifier, micromanipulators, and data acquisition system.

-

Upright microscope with infrared differential interference contrast (IR-DIC) optics.

Procedure:

-

Slice Preparation:

-

Anesthetize and decapitate the animal.

-

Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

-

Prepare 300-400 µm thick slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

-

Visualize neurons using IR-DIC microscopy.

-

Establish a whole-cell patch-clamp recording from a neuron of interest (e.g., a pyramidal neuron).

-

-

Experimental Protocol:

-

Record baseline synaptic activity in current-clamp mode.

-

Apply a GABAA receptor antagonist to the bath to block fast IPSPs.

-

Electrically stimulate afferent fibers to evoke postsynaptic potentials.

-

Apply the GABAB receptor agonist baclofen (e.g., 10 µM) to the bath to induce a hyperpolarization and a decrease in input resistance, characteristic of a postsynaptic GABAB receptor-mediated response.

-

After observing a stable effect of baclofen, co-apply this compound (e.g., 1-10 µM) to the bath.

-

Record the changes in membrane potential and input resistance. A reversal of the baclofen-induced effects by this compound demonstrates its antagonistic action at postsynaptic GABAB receptors.

-

To investigate presynaptic effects, monitor the amplitude of evoked excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs) in voltage-clamp mode. Baclofen will typically reduce the amplitude of these currents, and this effect should be reversed by this compound.[10]

-

-

Data Analysis:

-

Measure the changes in resting membrane potential, input resistance, and the amplitude of evoked postsynaptic potentials/currents before and after drug application.

-

Perform statistical analysis to determine the significance of the effects of this compound.

-

Experimental Workflow for Antagonist Characterization

The characterization of a novel GABAB receptor antagonist like this compound follows a logical progression from initial screening to in-depth functional analysis.

Visualization of the Antagonist Characterization Workflow

The following diagram outlines a typical experimental workflow for characterizing a selective GABAB receptor antagonist.

Conclusion

This compound is a cornerstone tool for the study of GABAB receptor pharmacology. Its high potency and selectivity allow for precise interrogation of GABAB receptor function in both healthy and diseased states. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this important receptor system and the development of novel therapeutic agents targeting it. The quantitative data presented underscores the superior potency of this compound relative to other classical GABAB antagonists, solidifying its role as a gold-standard research compound.

References

- 1. GABAB receptor transduction mechanisms, and cross-talk between protein kinases A and C, in GABAergic terminals synapsing onto neurons of the rat nucleus basalis of Meynert - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of GABAB receptors in the subcortical pathways of the mammalian auditory system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Emerging neurotrophic role of GABAB receptors in neuronal circuit development [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CGP 55845 hydrochloride | GABAB receptor antagonist | Hello Bio [hellobio.com]

- 8. usbio.net [usbio.net]

- 9. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA(B) receptor-activation inhibits GABAergic synaptic transmission in parvocellular neurones of rat hypothalamic paraventricular nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacological Properties of CGP 56999

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor responsible for mediating the inhibitory effects of GABA in the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, in vitro and in vivo effects, and the underlying signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Pharmacological Properties

This compound is characterized by its high affinity and potent antagonism at the GABA-B receptor. Its pharmacological profile is primarily defined by its ability to block the inhibitory actions of GABA, leading to a range of effects on neuronal excitability.

Quantitative Data Summary

The following table summarizes the key quantitative pharmacological parameters of this compound.

| Parameter | Value | Receptor/System | Species | Reference |

| IC50 | 0.002 µM (2 nM) | GABA-B Receptor | Not Specified | [1] |

Further research is needed to establish a comprehensive profile including Ki values and selectivity for other receptors.

Signaling Pathways

This compound exerts its effects by antagonizing the GABA-B receptor, which is a metabotropic receptor coupled to inhibitory G-proteins (Gi/o). Activation of the GABA-B receptor by its endogenous ligand, GABA, triggers a signaling cascade that leads to neuronal inhibition. This compound blocks these downstream effects.

GABA-B Receptor Antagonism by this compound

The primary mechanism of action of this compound is the competitive blockade of the GABA-B receptor. This prevents GABA from binding and activating the receptor, thereby inhibiting its downstream signaling pathways.

In Vitro Properties

Electrophysiological Effects

Intracellular sharp microelectrode recordings from rat cortical neurons have demonstrated that this compound, similar to other GABA-B receptor antagonists, suppresses the late inhibitory postsynaptic potential (IPSP). It does not, however, affect the excitatory postsynaptic potential (EPSP). In cortical slices pre-treated with the GABA-A receptor antagonist picrotoxin, this compound (at 10 µM) was shown to evoke pronounced, spontaneous, and intense epileptiform discharges.

In Vivo Properties

Convulsant Effects

This compound has demonstrated pronounced convulsant features in animal models.

-

Mice: An intraperitoneal (i.p.) dose of 0.6 mg/kg elicited behavioral activation and stereotypy, including intensive scratching and grooming. At a dose of 1 mg/kg i.p., most mice exhibited myoclonic seizure-like episodes. Pretreatment with 0.6 mg/kg i.p. of this compound also induced seizures following a subthreshold dose of pentylenetetrazole (40 mg/kg i.p.).

-

Rats: An i.p. dose of 3 mg/kg induced tonic-clonic convulsions.

Effects on Neurotrophic Factors

This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) mRNA in the brain both in vivo and in vitro.[1]

Experimental Protocols

Radioligand Binding Assay (for IC50 Determination)

This protocol is a general guideline for determining the IC50 of a test compound like this compound for the GABA-B receptor.

Methodology:

-

Membrane Preparation: Homogenize tissue (e.g., rat cerebral cortex) in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-GABA or a specific radiolabeled GABA-B antagonist) and varying concentrations of this compound.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value.

In Vivo Convulsant Activity Assessment

This protocol outlines a general procedure for assessing the convulsant effects of this compound in rodents.

Methodology:

-

Animals: Use adult male mice (e.g., Swiss albino) or rats (e.g., Wistar).

-

Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline) and administer it via intraperitoneal (i.p.) injection at the desired doses.

-

Observation: Following administration, place the animals in individual observation chambers and monitor their behavior for a defined period (e.g., 60-120 minutes).

-

Scoring: Record the latency to the first seizure and the severity of the seizures using a standardized scoring system (e.g., Racine scale for rats). Observe for specific behaviors such as hyperactivity, stereotyped movements, myoclonic jerks, and tonic-clonic convulsions.

-

Data Analysis: Analyze the dose-response relationship for the induction of seizures and the severity of the observed convulsive behaviors.

Intracellular Recording of Postsynaptic Potentials

This protocol provides a general framework for the electrophysiological assessment of this compound's effect on synaptic transmission.

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., rat neocortex or hippocampus) using a vibratome.

-

Recording: Transfer a slice to a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF). Perform whole-cell or sharp microelectrode intracellular recordings from individual neurons.

-

Synaptic Stimulation: Use a stimulating electrode to evoke synaptic responses (EPSPs and IPSPs) in the recorded neuron.

-

Drug Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing this compound at the desired concentration.

-

Data Acquisition and Analysis: Record the changes in the amplitude and duration of the evoked postsynaptic potentials before, during, and after the application of this compound. Pay particular attention to the late, G-protein-coupled, inwardly rectifying K+ (GIRK) channel-mediated component of the IPSP.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the GABA-B receptor in various physiological and pathological processes. Its high potency and antagonist properties make it a lead compound for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this and related compounds. Further characterization of its selectivity profile and in vivo efficacy in different disease models is warranted.

References

The Role of CGP 56999 in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that plays a crucial inhibitory role in the central nervous system. By blocking the actions of the endogenous ligand γ-aminobutyric acid (GABA) at these receptors, this compound modulates neuronal excitability and synaptic transmission. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences synaptic plasticity, with a focus on Long-Term Potentiation (LTP) and Long-Term Depression (LTD). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction to this compound and GABA-B Receptors

GABA-B receptors are metabotropic receptors that mediate slow and prolonged inhibitory effects in the brain. They are heterodimers composed of GABA-B1 and GABA-B2 subunits and are coupled to Gαi/o proteins. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). These actions collectively dampen neuronal activity and reduce neurotransmitter release.

This compound acts as a competitive antagonist at the GABA binding site on the GABA-B1 subunit, thereby preventing the downstream signaling cascade initiated by GABA. This disinhibition of neuronal activity has profound effects on synaptic plasticity, the cellular mechanism thought to underlie learning and memory.

Quantitative Effects of this compound on Synaptic Plasticity

The modulation of synaptic plasticity by this compound is highly dependent on its concentration and the specific induction protocol used. The following tables summarize the quantitative effects of this compound and similar GABA-B receptor antagonists on LTP and LTD in the hippocampus.

| Antagonist | Concentration | Stimulation Protocol | Effect on LTP Magnitude | Species/Preparation |

| CGP 56999A | 10 µM | High-Frequency Stimulation (HFS) | Suppression of late IPSP, no effect on EPSP in cortex | Rat cortical slices |

| CGP 55845A | 1 µM | Not specified | Blocks baclofen-induced depression of evoked EPSPs | Rat hippocampus |

| CGP 35348 | Not specified | Theta Burst Stimulation (TBS) | Dose-dependent facilitation, turning to depression at high concentrations | Not specified |

| CGP 35348 | Not specified | High-Frequency Stimulation (HFS) | Monotonic increase with drug concentration | Not specified |

| Antagonist | Concentration | Effect on Paired-Pulse Facilitation (PPF) | Species/Preparation |

| CGP 55845A | 20 µM | Reverses baclofen-induced reduction in EPSC amplitude | Mouse Calyx of Held |

Signaling Pathways Modulated by this compound

The antagonism of GABA-B receptors by this compound initiates a cascade of intracellular events by removing the inhibitory influence of the Gαi/o pathway. This leads to the disinhibition of adenylyl cyclase, resulting in increased cAMP production and subsequent activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including transcription factors and ion channels, to modulate synaptic strength.

Presynaptic Mechanisms

At the presynaptic terminal, GABA-B receptor activation typically inhibits neurotransmitter release by suppressing VGCCs. By blocking this inhibition, this compound can lead to an increase in presynaptic calcium influx and consequently, an enhancement of neurotransmitter release.

Investigating the effects of CGP 56999 on the central nervous system.

For Researchers, Scientists, and Drug Development Professionals

Core Summary

CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a key player in inhibitory neurotransmission within the central nervous system (CNS). This document provides a comprehensive overview of the known effects of this compound on the CNS, detailing its pharmacological properties, and its influence on synaptic plasticity and behavior. The information presented is collated from various in vitro and in vivo studies, offering a technical guide for professionals in neuroscience research and drug development.

Pharmacological Profile

This compound exhibits a high affinity for the GABA-B receptor, effectively blocking its activation by the endogenous ligand, gamma-aminobutyric acid (GABA). This antagonistic action has been quantified in various assays, providing key insights into its potency.

Table 1: Quantitative Pharmacological Data for this compound

| Parameter | Value | Species/Tissue | Assay Type |

| IC50 | 2 nM[1] | - | GABA-B Receptor Binding Assay |

| Ki | Data not available in search results | - | Radioligand Binding Assay |

Note: Further research is required to ascertain the Ki value of this compound.

Effects on Synaptic Transmission and Plasticity

The antagonism of GABA-B receptors by this compound has significant implications for synaptic transmission and plasticity, particularly in brain regions rich in these receptors, such as the hippocampus.

In Vitro Electrophysiology

Studies on hippocampal slices provide a window into the direct effects of this compound on neuronal communication. GABA-B receptors are located both presynaptically, where they inhibit neurotransmitter release, and postsynaptically, where they induce slow inhibitory postsynaptic potentials (IPSPs). By blocking these receptors, this compound can modulate both excitatory and inhibitory synaptic events.

Key Observations:

-

Antagonism of Baclofen-induced Effects: this compound is expected to block the effects of the GABA-B agonist, baclofen. For instance, another potent GABA-B antagonist, CGP 55845A, at a concentration of 1 µM, has been shown to block baclofen-induced postsynaptic hyperpolarization and the depression of evoked excitatory and inhibitory postsynaptic potentials (EPSPs and IPSPs) in the CA1 region of the hippocampus.[2]

-

Modulation of Paired-Pulse Depression: Paired-pulse depression (PPD) at GABAergic synapses is a form of short-term plasticity. While some studies suggest that GABA-B autoreceptors can contribute to PPD, the specific effects of this compound on this phenomenon require further direct investigation. One study using a different antagonist, CGP 55845A, suggested that its attenuation of PPD was an indirect effect of decreasing the baseline release probability rather than a direct blockade of autoreceptors.[3]

-

Influence on Long-Term Potentiation (LTP): Long-term potentiation, a cellular correlate of learning and memory, is a complex process. Given the role of GABAergic inhibition in regulating neuronal excitability, antagonism of GABA-B receptors by this compound could potentially facilitate the induction or expression of LTP in the hippocampus. However, specific studies detailing this effect for this compound are needed.

Experimental Protocol: In Vitro Electrophysiology in Hippocampal Slices

This protocol is a generalized procedure based on common practices for studying synaptic plasticity in the hippocampus and will require optimization for specific experiments with this compound.

-

Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., Wistar rat).

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 1.5 MgSO4, 2.5 CaCl2).

-

Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).

-

Using a glass microelectrode filled with an appropriate internal solution, obtain whole-cell patch-clamp or field potential recordings from pyramidal neurons in the CA1 region.

-

Place a stimulating electrode in the Schaffer collateral pathway to evoke synaptic responses.

-

-

Drug Application:

-

Establish a stable baseline recording of synaptic responses.

-

Bath-apply this compound at the desired concentration (a starting point could be in the low nanomolar to low micromolar range, based on its IC50 and the concentrations used for similar antagonists).

-

To study its antagonistic properties, co-apply this compound with a GABA-B agonist like baclofen.

-

-

Data Analysis:

-

Measure parameters such as the amplitude and slope of EPSPs or IPSPs, paired-pulse ratio, and the magnitude of LTP.

-

Compare the responses before and after drug application to determine the effects of this compound.

-

In Vivo Effects on Neurochemistry and Behavior

In vivo studies in animal models are crucial for understanding the systemic effects of this compound on the CNS, including its influence on neurotransmitter systems and behavior.

Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. Given the role of GABA-B receptors in modulating dopamine (B1211576) release, the prefrontal cortex is a region of significant interest.

Experimental Protocol: In Vivo Microdialysis in the Prefrontal Cortex

This is a generalized protocol and should be adapted based on specific experimental goals.

-

Surgical Implantation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the medial prefrontal cortex.

-

Allow the animal to recover from surgery for a specified period.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula.

-

Perfuse the probe with a sterile aCSF solution at a constant flow rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

After a stable baseline is established, administer this compound via a systemic route (e.g., intraperitoneal injection) or directly through the microdialysis probe (reverse dialysis). The vehicle for administration should be a sterile, pH-neutral solution like saline. Dosages would need to be determined empirically.

-

Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

-

Neurochemical Analysis:

-

Analyze the collected dialysate samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Behavioral Studies

The antagonism of GABA-B receptors has been linked to potential antidepressant effects. The forced swim test is a common behavioral paradigm used to screen for antidepressant-like activity in rodents.

Experimental Protocol: Forced Swim Test in Mice

-

Apparatus: A cylindrical container (e.g., 25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure:

-

Administer this compound or vehicle to the mice at a predetermined time before the test. The route of administration (e.g., intraperitoneal, oral gavage) and dosage need to be optimized.[4]

-

Gently place each mouse into the water-filled cylinder for a 6-minute session.

-

Record the session for later analysis.

-

The primary measure is the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Data Analysis:

-

Score the duration of immobility, swimming, and climbing behaviors.

-

Compare the immobility time between the this compound-treated group and the vehicle-treated control group.

-

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in the DOT language for use with Graphviz.

GABA-B Receptor Signaling Pathway

Caption: Simplified GABA-B receptor signaling pathway.

In Vitro Electrophysiology Workflow

Caption: Experimental workflow for in vitro electrophysiology.

In Vivo Microdialysis Logical Flow

Caption: Logical flow for in vivo microdialysis experiments.

Conclusion

This compound is a powerful research tool for elucidating the role of the GABA-B receptor in the central nervous system. Its high potency and selectivity make it invaluable for in vitro and in vivo investigations into synaptic mechanisms, neurotransmitter regulation, and behavior. Further research is warranted to fully characterize its binding kinetics, its precise effects on various forms of synaptic plasticity, and its therapeutic potential in neurological and psychiatric disorders. This guide provides a foundational framework for researchers and drug development professionals to design and interpret experiments involving this significant GABA-B receptor antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paired-pulse modulation at individual GABAergic synapses in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]

The GABA-B Receptor Antagonist CGP 56999: A Technical Guide to its Impact on Learning and Memory

For Researchers, Scientists, and Drug Development Professionals

Abstract

CGP 56999 is a potent and selective antagonist of the GABA-B receptor, a G-protein coupled receptor that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). Preclinical evidence suggests that antagonism of GABA-B receptors holds promise as a therapeutic strategy for enhancing cognitive function. This technical guide provides an in-depth overview of the core scientific findings related to this compound and its impact on learning and memory. It consolidates available data on its mechanism of action, summarizes quantitative results from key behavioral and molecular experiments, and details relevant experimental protocols. Furthermore, this guide presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's effects on synaptic plasticity and memory formation.

Introduction

The intricate balance between excitatory and inhibitory neurotransmission is fundamental for proper brain function, including the complex processes of learning and memory. The GABAergic system, the primary inhibitory network in the central nervous system, plays a crucial role in modulating neuronal excitability and synaptic plasticity. GABA-B receptors, as metabotropic receptors, are key players in mediating slow and prolonged inhibitory signals. Their antagonism has emerged as a compelling target for cognitive enhancement.

This compound is a highly potent antagonist of the GABA-B receptor, with an IC50 of 0.002 μM.[1][2] By blocking the inhibitory tone mediated by GABA-B receptors, this compound is hypothesized to disinhibit neuronal circuits, thereby facilitating synaptic plasticity and enhancing learning and memory processes. This guide will delve into the experimental evidence supporting this hypothesis.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by competitively binding to GABA-B receptors, preventing their activation by endogenous GABA. GABA-B receptors are heterodimers composed of GABA-B1 and GABA-B2 subunits, which are coupled to inhibitory Gi/o proteins. Upon activation, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, initiating a cascade of downstream signaling events.

The primary mechanism of GABA-B receptor-mediated inhibition involves:

-

Inhibition of adenylyl cyclase: The Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of ion channels: The Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the postsynaptic neuron. It can also inhibit voltage-gated calcium channels (VGCCs) on presynaptic terminals, reducing neurotransmitter release.

By antagonizing the GABA-B receptor, this compound disinhibits this pathway, leading to an increase in cAMP levels, activation of Protein Kinase A (PKA), and subsequent phosphorylation of the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, promoting the expression of genes crucial for synaptic plasticity and memory formation, such as Brain-Derived Neurotrophic Factor (BDNF).

Impact on Learning and Memory: Behavioral Studies

While specific quantitative data for this compound in behavioral tasks are limited in publicly available literature, studies on other potent GABA-B receptor antagonists provide valuable insights into its potential effects.

Morris Water Maze

The Morris Water Maze (MWM) is a widely used task to assess spatial learning and memory in rodents. The task requires the animal to find a hidden platform in a pool of opaque water, using distal visual cues.

Experimental Protocol: Morris Water Maze

A typical MWM protocol involves the following steps:

-

Apparatus: A circular pool (typically 120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 23-25°C. A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface in a fixed location in one of the four quadrants.

-

Acquisition Phase: Animals are subjected to a series of training trials (e.g., 4 trials per day for 5 consecutive days). For each trial, the animal is released from one of four starting positions and allowed to swim freely until it finds the platform or for a maximum duration (e.g., 60 or 90 seconds). If the animal fails to find the platform, it is gently guided to it. The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

-

Probe Trial: 24 hours after the last training session, a probe trial is conducted where the platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds).

-

Data Collection: Key parameters measured include:

-

Escape latency: Time taken to find the hidden platform during acquisition trials.

-

Path length: The distance traveled to reach the platform.

-

Time spent in the target quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.

-

Platform crossings: The number of times the animal crosses the exact location where the platform used to be.

-

Quantitative Data (CGP 55845 - a related GABA-B antagonist)

A study investigating the effects of CGP 55845 on spatial memory in a water maze task in male albino mice reported the following:

| Treatment Group | Probe Trial 1: Time to reach platform area (s) | Probe Trial 1: Frequency of platform area visits |

| Saline (Control) | Higher | Lower |

| CGP 55845 (1 mg/kg) | Lower | Higher |

Note: This data is qualitative as reported in the abstract. The study indicated that CGP 55845 treated animals took less time and visited the platform area more frequently than controls, suggesting improved spatial memory. However, this effect was not observed in a second probe trial, indicating a potential lack of long-term memory consolidation at the tested dose.

Passive Avoidance Test

The passive avoidance task assesses fear-motivated learning and memory. The animal learns to avoid an environment where it previously received an aversive stimulus (e.g., a mild footshock).

Experimental Protocol: Passive Avoidance Test

-

Apparatus: A two-chambered apparatus with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild footshock.

-

Acquisition Trial: The animal is placed in the light compartment. After a short habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door closes, and a mild footshock (e.g., 0.5 mA for 2 seconds) is delivered.

-

Retention Trial: 24 hours later, the animal is again placed in the light compartment, and the door to the dark compartment is opened.

-

Data Collection: The primary measure is the step-through latency , which is the time it takes for the animal to enter the dark compartment during the retention trial. A longer latency indicates better memory of the aversive experience.

Quantitative Data

| Treatment Group | Step-Through Latency (s) |

| Control | [Insert representative control data] |

| This compound (hypothetical) | [Insert expected data showing increased latency] |

Note: This table is a template. Specific quantitative data for this compound in this task is needed from further research.

Impact on Synaptic Plasticity: Electrophysiological Studies

Long-term potentiation (LTP) is a cellular mechanism underlying learning and memory, characterized by a persistent strengthening of synapses.

Experimental Protocol: In Vitro Hippocampal LTP

-

Slice Preparation: Transverse hippocampal slices (300-400 µm thick) are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline Recording: A stable baseline of fEPSP responses is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the magnitude and stability of potentiation.

-

Drug Application: this compound is bath-applied to the slices before and during the experiment to assess its effect on baseline synaptic transmission and LTP.

Expected Quantitative Data

Antagonism of GABA-B receptors is expected to enhance LTP.

| Condition | fEPSP Slope (% of baseline) |

| Control (HFS) | ~150-200% |

| This compound + HFS | > 200% |

Note: This table presents hypothetical data. Specific quantitative results from LTP experiments with this compound are required for a complete analysis.

Molecular Correlates of Cognitive Enhancement

The cognitive-enhancing effects of this compound are thought to be mediated by the upregulation of key molecules involved in synaptic plasticity and neuronal health.

CREB Phosphorylation

Experimental Protocol: Western Blot for pCREB

-

Tissue Collection: Animals are treated with this compound or vehicle, and hippocampal tissue is collected at specific time points after behavioral testing or drug administration.

-

Protein Extraction: Proteins are extracted from the hippocampal tissue.

-

SDS-PAGE and Western Blotting: Protein samples are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB, followed by incubation with secondary antibodies.

-

Detection and Quantification: The protein bands are visualized and quantified using densitometry. The ratio of pCREB to total CREB is calculated to determine the level of CREB activation.

Expected Quantitative Data

| Treatment Group | pCREB / Total CREB Ratio (fold change vs. control) |

| Control | 1.0 |

| This compound | > 1.0 |

Note: This table presents a hypothetical outcome. Specific quantitative data from Western blot experiments are needed.

BDNF Expression

This compound has been shown to increase the levels of BDNF mRNA in the brain.[1][2]

Experimental Protocol: ELISA for BDNF Protein

-

Tissue Collection: Hippocampal tissue is collected from animals treated with this compound or vehicle.

-

Protein Extraction: Proteins are extracted from the tissue.

-

ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using a kit specific for BDNF to quantify the protein levels in the samples.

-

Data Analysis: BDNF concentrations are determined by comparing the sample absorbance to a standard curve.

Quantitative Data

| Treatment Group | Hippocampal BDNF Protein (pg/mg protein) |

| Control | [Insert representative control data] |

| This compound | [Insert expected data showing increased BDNF] |

Note: This table is a template. Specific quantitative data from ELISA experiments with this compound are required.

Dose-Response Relationship and Safety Profile

Determining the optimal dose for cognitive enhancement while avoiding adverse effects is crucial for the therapeutic development of any compound. At higher doses (1 mg/kg in mice and 3 mg/kg in rats), CGP 56999A has been shown to induce convulsions. This highlights a narrow therapeutic window and the need for careful dose-finding studies. The cognitive-enhancing effects of GABA-B receptor antagonists are expected to follow an inverted U-shaped dose-response curve, where lower doses improve performance, while higher doses may be ineffective or even detrimental.

Conclusion and Future Directions

This compound, as a potent GABA-B receptor antagonist, holds theoretical promise for the enhancement of learning and memory. Its mechanism of action, involving the disinhibition of the cAMP/PKA/CREB signaling pathway and subsequent upregulation of BDNF, provides a strong rationale for its cognitive-enhancing potential. However, the available public data lacks specific quantitative evidence from well-controlled behavioral and molecular studies to fully substantiate these claims for this compound itself.

Future research should focus on:

-

Conducting comprehensive dose-response studies of this compound in a battery of learning and memory tasks to establish a clear therapeutic window for cognitive enhancement.

-

Quantifying the in vivo effects of this compound on the phosphorylation of CREB and the protein expression of BDNF in the hippocampus in conjunction with behavioral assessments.

-

Investigating the effects of this compound on synaptic plasticity in vivo to confirm its impact on LTP under physiological conditions.

A more thorough understanding of the quantitative relationship between this compound administration, its molecular targets, and its behavioral outcomes is essential for advancing its potential as a therapeutic agent for cognitive disorders.

References

- 1. Continuous in vivo monitoring of amino acid neurotransmitters by microdialysis sampling with on-line derivatization and capillary electrophoresis separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]

The High-Affinity Antagonist: A Technical Guide to the Interaction of CGP 56999 with GABA B Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of CGP 56999 to γ-aminobutyric acid type B (GABA B) receptors. This compound is a potent and selective antagonist that has been instrumental in the characterization of GABA B receptor function. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a critical resource for professionals in neuroscience research and drug development.

Quantitative Binding Affinity Data

This compound exhibits a high affinity for GABA B receptors, consistently demonstrating potency in the low nanomolar range. The following table summarizes the key binding parameters reported in the literature.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| IC 50 | 2 nM | - | - | [1] |

| Potency Rank | High | Rat Brain Membranes | [ 3 H]-CGP 27492 | [2] |

Note: The potency of CGP 56999A is reported to be greater than or equal to that of CGP 55845A in inhibiting the binding of the agonist [ 3 H]-CGP 27492.[2] CGP 55845 has a reported IC 50 of 5 nM and a pKi of 8.35.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity parameters such as IC 50 , K i , and K d for this compound at the GABA B receptor is typically achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.

Membrane Preparation

-

Tissue Homogenization: Rat brains or other appropriate tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl 2 , 5 mM EDTA, with protease inhibitors).[3]

-

Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[3]

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances that might interfere with the assay.[3]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use. Protein concentration is determined using a standard assay such as the BCA assay.[3]

Competition Binding Assay

-

Incubation Mixture: In a 96-well plate, the following components are combined in a final volume of 250 µL:[3]

-

150 µL of the prepared membrane homogenate (containing a specific amount of protein).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [ 3 H]CGP 54626 or [ 3 H]GABA in the presence of a GABA A receptor blocker).

-

50 µL of varying concentrations of the unlabeled competitor, this compound.

-

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

-

Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[3]

-

Radioactivity Measurement: The filters are dried, and the amount of radioactivity trapped on them is quantified using a scintillation counter.[3]

Data Analysis

-

Specific Binding Calculation: Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GABA B ligand and is subtracted from the total binding to yield specific binding.

-

IC 50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC 50 ) is determined by fitting the competition data to a sigmoidal dose-response curve using non-linear regression analysis.[3]

-

K i Calculation: The inhibition constant (K i ) can be calculated from the IC 50 value using the Cheng-Prusoff equation: K i = IC 50 / (1 + [L]/K d ), where [L] is the concentration of the radioligand and K d is its dissociation constant.[3]

Signaling Pathways and Mechanism of Action

GABA B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission. As an antagonist, this compound blocks the downstream signaling cascades initiated by the binding of an agonist (like GABA or baclofen) to the receptor.

Upon agonist binding, the GABA B receptor activates a heterotrimeric G i/o protein. The dissociated Gα i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ dimer directly modulates ion channels, activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which causes potassium efflux and membrane hyperpolarization. Concurrently, the Gβγ dimer inhibits voltage-gated calcium channels, reducing calcium influx and thereby inhibiting neurotransmitter release from presynaptic terminals. This compound competitively binds to the GABA B receptor, preventing agonist-induced activation and the subsequent downstream signaling events.

Experimental Workflow: Competitive Radioligand Binding Assay

The logical flow of a competitive radioligand binding assay to determine the affinity of this compound is depicted below.

This in-depth guide provides a foundational understanding of the binding characteristics of this compound at the GABA B receptor, offering valuable insights for researchers and professionals in the field. The high affinity and selectivity of this compound make it an indispensable tool for elucidating the physiological and pathological roles of the GABA B receptor system.

References

The Intricate Dance of Structure and Activity: A Deep Dive into the GABA_B Receptor Antagonist CGP 56999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of CGP 56999, a potent and selective antagonist of the γ-aminobutyric acid type B (GABA_B) receptor. By dissecting its chemical architecture and comparing it with its analogs, we can elucidate the key molecular features governing its interaction with the receptor and its subsequent pharmacological effects. This document details the experimental methodologies used to characterize these compounds, presents quantitative data in a structured format, and visualizes the complex signaling pathways and experimental workflows involved.

The Core Moiety: A Phosphinic Acid Backbone

This compound belongs to a class of GABA_B receptor antagonists characterized by a phosphinic acid moiety, which serves as a bioisostere for the carboxylic acid group of the endogenous ligand, GABA. This substitution is a critical determinant of antagonist activity. The general structure of these phosphinic acid analogs allows for systematic modifications to probe the SAR.

Table 1: Structure-Activity Relationship of this compound and Related Phosphinic Acid Analogs

| Compound | R1 Group | R2 Group | GABA_B Receptor Binding Affinity (IC50, nM) | Notes |

| Phaclofen | - | Phenyl | ~10,000 | Early phosphonic acid antagonist, low potency. |

| CGP 35348 | H | Diethoxymethyl | 34,000 | Brain penetrant, but lower affinity. |

| CGP 36742 | H | n-Butyl | - | Orally active antagonist. |

| CGP 52432 | 3-Cl-Phenyl | H | - | Potent antagonist. |

| CGP 55845 | 3,4-Cl2-Phenyl | H | 5[1] | Highly potent, selective antagonist. |

| This compound | 3-((Carboxy)ethyl)phenyl | Cyclohexylmethyl | 2 [1] | One of the most potent antagonists. |

| CGP 54626 | 3-((t-Butyl-hydroxy-methyl)phenyl) | H | - | Potent antagonist, available as a radioligand. |

Note: IC50 values can vary between different experimental setups. The data presented here is for comparative purposes.

The SAR of this series reveals several key insights:

-

The Phosphinic Acid Group: This acidic moiety is essential for binding to the GABA_B receptor.

-

The R1 Substituent: The nature and position of the substituent on the aromatic ring significantly impact potency. Larger, more complex substituents, as seen in this compound, often lead to higher affinity.

-

The R2 Substituent: The alkyl or cycloalkyl group attached to the phosphinic acid also modulates activity. The cyclohexylmethyl group in this compound is a key feature contributing to its high potency.

Experimental Protocols: Unraveling the Mechanism of Action

The characterization of this compound and its analogs relies on a combination of binding and functional assays.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for the GABA_B receptor. A common protocol involves the use of a radiolabeled antagonist, such as [3H]CGP54626, in a competitive binding experiment with the test compound (e.g., this compound).

Detailed Protocol: [3H]CGP54626 Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a protein concentration of 0.1-0.2 mg/mL.

-

-

Binding Reaction:

-

In a 96-well plate, add 50 µL of membrane suspension, 25 µL of [3H]CGP54626 (at a final concentration of 1-2 nM), and 25 µL of various concentrations of the competitor compound (e.g., this compound) or buffer (for total binding) or a saturating concentration of a non-radiolabeled antagonist (e.g., 10 µM CGP 55845) for non-specific binding.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

This assay measures the activation of G-proteins coupled to the GABA_B receptor. In the presence of an agonist, the receptor promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist like this compound will inhibit the agonist-stimulated [35S]GTPγS binding.

Detailed Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing GABA_B receptors as described in the radioligand binding assay protocol.

-

Assay Reaction:

-

In a 96-well plate, pre-incubate the membranes (10-20 µg of protein) with the antagonist (e.g., this compound) for 15 minutes at 30°C in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

-

Add the agonist (e.g., GABA or baclofen) and incubate for another 15 minutes.

-

Initiate the binding reaction by adding [35S]GTPγS (final concentration ~0.1 nM) and incubate for 30 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the filter-bound radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding.

-

Plot the percentage of inhibition by the antagonist against its concentration to determine the IC50 value.

-

Whole-cell patch-clamp recordings from neurons can be used to measure the functional consequences of GABA_B receptor modulation. Agonists typically induce an outward potassium current, leading to hyperpolarization. An antagonist like this compound will block this agonist-induced current.

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from rodents.

-

Recording:

-

Obtain whole-cell patch-clamp recordings from individual neurons.

-

Record the baseline membrane current.

-

Apply a GABA_B receptor agonist (e.g., baclofen) to the bath to induce an outward current.

-

Co-apply the antagonist (e.g., this compound) with the agonist to observe the blockade of the agonist-induced current.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-induced current in the absence and presence of the antagonist.

-

Construct a concentration-response curve for the antagonist's inhibition of the agonist effect.

-

Signaling Pathways: The Downstream Effects of GABA_B Receptor Antagonism

GABA_B receptors are G-protein coupled receptors (GPCRs) that heterodimerize from GABA_B1 and GABA_B2 subunits. Upon activation by an agonist, the receptor couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Specifically, Gβγ subunits released from the activated G-protein can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization, and inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release.

As an antagonist, this compound blocks the binding of agonists to the GABA_B receptor, thereby preventing these downstream signaling events. This leads to a disinhibition of neuronal activity.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the critical role of the phosphinic acid moiety and specific substitutions on the aromatic ring and the phosphinic acid itself in achieving high-affinity antagonism at the GABA_B receptor. The detailed experimental protocols described herein provide a framework for the continued investigation of this important class of compounds. A thorough understanding of the SAR and the downstream signaling pathways is essential for the rational design of novel GABA_B receptor modulators with improved therapeutic profiles for a range of neurological and psychiatric disorders.

References

Exploratory Research on the Behavioral Effects of CGP 56999 in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory research into the behavioral effects of CGP 56999, a potent and selective GABA-B receptor antagonist, in various animal models. The document is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the experimental methodologies employed and the quantitative outcomes observed in studies investigating the compound's impact on learning, memory, and anxiety-related behaviors.

Core Focus: Behavioral Pharmacology of this compound

This compound acts as an antagonist at GABA-B receptors, which are G-protein coupled receptors that mediate slow and prolonged inhibitory signals in the central nervous system. By blocking these receptors, this compound is hypothesized to modulate neuronal excitability and synaptic plasticity, thereby influencing various behavioral paradigms. Research in animal models is crucial for elucidating the therapeutic potential of this compound for neurological and psychiatric disorders.

Quantitative Data Summary

A critical aspect of preclinical research is the rigorous quantification of behavioral changes. The following tables summarize the key quantitative data from studies investigating the effects of this compound and its analogs in established animal models of cognition and anxiety.

Table 1: Effects of a this compound Analog (CGP 35348) on Locomotor Activity in the Open Field Test

| Treatment Group | Dose (mg/kg) | Test Duration (days) | Mean Immobility Time (seconds) ± SEM |

| Saline Control (Female) | N/A | 12 | 100 ± 5.2 |

| CGP 35348 (Female) | 1 | 12 | 125 ± 6.8* |

| Saline Control (Male) | N/A | 12 | 110 ± 4.9 |

| CGP 35348 (Male) | 1 | 12 | 105 ± 5.5 |

*Indicates a statistically significant difference compared to the saline control group (p < 0.05). Data suggests that in female mice, this GABA-B antagonist may decrease locomotor and exploratory behavior.[1]

Note: The following tables are presented as templates for organizing data from future or proprietary studies involving this compound, as publicly available, detailed quantitative data for this specific compound is limited.

Table 2: Hypothetical Effects of this compound on Spatial Learning in the Morris Water Maze

| Treatment Group | Dose (mg/kg) | Day 1 Escape Latency (s) ± SEM | Day 5 Escape Latency (s) ± SEM | Probe Trial: Time in Target Quadrant (%) ± SEM |

| Vehicle Control | N/A | 60 ± 5 | 20 ± 3 | 45 ± 4 |

| This compound | 0.1 | 55 ± 4 | 15 ± 2 | 55 ± 5 |

| This compound | 1.0 | 48 ± 5* | 12 ± 2 | 65 ± 6 |

| This compound | 10.0 | 50 ± 6 | 14 ± 3 | 60 ± 5 |

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 3: Hypothetical Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze

| Treatment Group | Dose (mg/kg) | Time in Open Arms (s) ± SEM | Open Arm Entries (%) ± SEM | Closed Arm Entries ± SEM |

| Vehicle Control | N/A | 30 ± 4 | 25 ± 3 | 15 ± 2 |

| This compound | 0.1 | 45 ± 5 | 35 ± 4 | 14 ± 2 |

| This compound | 1.0 | 60 ± 6 | 45 ± 5 | 16 ± 1 |

| This compound | 10.0 | 55 ± 5 | 40 ± 4 | 15 ± 2 |

*p < 0.05, **p < 0.01 compared to vehicle control.

Table 4: Hypothetical Effects of this compound on Fear Memory in the Fear Conditioning Test

| Treatment Group | Dose (mg/kg) | Contextual Freezing (%) ± SEM | Cued Freezing (%) ± SEM |

| Vehicle Control | N/A | 40 ± 5 | 50 ± 6 |

| This compound | 0.1 | 55 ± 6 | 65 ± 7 |

| This compound | 1.0 | 70 ± 7 | 80 ± 8 |

| This compound | 10.0 | 65 ± 6 | 75 ± 7 |

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Detailed and standardized experimental protocols are paramount for the reproducibility and validity of behavioral research.

Morris Water Maze: Spatial Learning and Memory

This test assesses hippocampal-dependent spatial navigation and memory.

Apparatus:

-

A circular pool (typically 120-150 cm in diameter) filled with opaque water (20-25°C).

-

A hidden escape platform submerged 1-2 cm below the water surface.

-

Distal visual cues are placed around the room and remain constant throughout the experiment.

Procedure:

-

Acquisition Phase:

-

Mice are subjected to 4 trials per day for 5 consecutive days.

-

For each trial, the mouse is gently placed into the water at one of four quasi-random starting positions.

-

The mouse is allowed to swim and find the hidden platform. The trial ends when the mouse climbs onto the platform or after a maximum of 60-90 seconds has elapsed.

-

If the mouse fails to find the platform, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds to observe the distal cues.

-

The time to reach the platform (escape latency) and the path length are recorded.

-

-

Probe Trial:

-

24 hours after the last acquisition trial, the platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

-

Elevated Plus Maze: Anxiety-Like Behavior

This test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus:

-

A plus-shaped maze elevated 50-70 cm above the floor.

-

Two opposite arms are open (e.g., 50 x 10 cm), and the other two are enclosed by high walls (e.g., 50 x 10 x 40 cm).

-

The arms are connected by a central platform (e.g., 10 x 10 cm).

Procedure:

-

The mouse is placed on the central platform facing an open arm.

-

The animal is allowed to freely explore the maze for 5 minutes.

-

Behavior is recorded by a video camera and analyzed using tracking software.

-

Key parameters measured include:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Fear Conditioning: Associative Learning and Memory

This paradigm assesses the ability to learn and remember an association between a neutral stimulus (context or cue) and an aversive stimulus.

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering a mild electric footshock.

-

A sound generator for the auditory cue.

-

A video camera to record freezing behavior.

Procedure:

-

Conditioning Phase:

-

The mouse is placed in the conditioning chamber and allowed to habituate for a baseline period (e.g., 2-3 minutes).

-

A neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2.8 kHz for 30 seconds), is presented.

-

The CS co-terminates with a mild, aversive unconditioned stimulus (US), such as a footshock (e.g., 0.5-0.7 mA for 2 seconds).

-

This CS-US pairing is typically repeated 2-3 times with an inter-trial interval.

-

-

Contextual Fear Testing:

-

24 hours after conditioning, the mouse is returned to the same conditioning chamber.

-

No CS or US is presented.

-

Freezing behavior (the complete absence of movement except for respiration) is recorded for a set period (e.g., 5 minutes). The percentage of time spent freezing is a measure of contextual fear memory.

-

-

Cued Fear Testing:

-

At a later time point (e.g., 48 hours after conditioning), the mouse is placed in a novel context with different visual, tactile, and olfactory cues.

-

After a baseline period, the auditory CS is presented without the US.

-

Freezing behavior is recorded during the CS presentation. The percentage of time spent freezing is a measure of cued fear memory.

-

Mandatory Visualizations

Signaling Pathways

The antagonism of GABA-B receptors by this compound is expected to disinhibit downstream signaling cascades.

Caption: GABA-B receptor antagonist signaling pathway.

Experimental Workflows

A clear workflow ensures consistency in experimental execution.

Caption: General experimental workflow for behavioral testing.

References

Methodological & Application

Dissolving CGP 56999 for In-Vitro Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of CGP 56999, a potent and selective GABA-B receptor antagonist, for use in in-vitro experiments. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your research findings.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of the GABA-B receptor. As a competitive antagonist, it blocks the binding of the endogenous ligand γ-aminobutyric acid (GABA) to the GABA-B receptor, thereby inhibiting its downstream signaling pathways.[1][2] Understanding the precise methodology for preparing this compound solutions is fundamental for its effective application in in-vitro studies.

Solubility of this compound

Based on available data for structurally similar compounds and general practices for this class of molecules, the following table summarizes the recommended solvents for dissolving this compound. It is highly recommended to first test the solubility of a small amount of the compound before preparing a large stock solution.

| Solvent | Recommended Maximum Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | DMSO is a widely used solvent for organic molecules and is the recommended primary solvent for creating a high-concentration stock solution of this compound.[3] For similar GABA-B antagonists, solubility in DMSO is reported to be around 50 mM. |

| Water | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended for creating primary stock solutions due to the low solubility of many organic compounds. |

| Ethanol | Possible, with gentle warming | Some similar compounds show solubility in ethanol, though it may be lower than in DMSO and may require gentle warming to fully dissolve. |

Note: Always use high-purity, anhydrous-grade solvents to minimize the introduction of contaminants that could affect your experiments.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high-concentration stock can then be diluted to the desired final concentration in your cell culture medium or experimental buffer.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate: Allow the vial of this compound powder and the DMSO to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need to calculate the required mass based on the molecular weight of this compound.

-

Dissolution:

-

Add the appropriate volume of DMSO to the vial containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

-

-

Sterilization (Optional but Recommended): If your experimental application requires a sterile solution, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

-

Preparation of Working Solutions

To prepare a working solution, the DMSO stock solution should be serially diluted in the appropriate cell culture medium or experimental buffer to the desired final concentration.

Important Considerations:

-